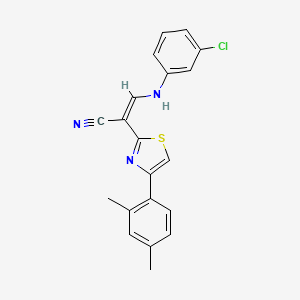
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-((3-chlorophenyl)amino)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)acrylonitrile is a compound featuring a thiazole moiety that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A thiazole ring that is known for its diverse biological activities.
- An acrylonitrile group which enhances its reactivity.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances these effects by increasing the compound's lipophilicity and cellular uptake .
Case Study:
A study on thiazole derivatives found that modifications at specific positions on the thiazole ring significantly influenced their cytotoxicity. Compounds with halogen substitutions demonstrated enhanced activity against cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | HT29 |
| Compound B | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. The incorporation of a chlorophenyl group has been linked to increased activity against various bacterial strains. For example, thiazoles have been effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents .
Research Findings:
In vitro studies demonstrated that specific thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound C | 8 | MRSA |
| Compound D | 16 | E. coli |
Anticonvulsant Activity
Some thiazole derivatives have shown promise in anticonvulsant activity, suggesting their potential in treating epilepsy and other neurological disorders. The SAR analysis revealed that modifications to the thiazole structure can significantly enhance anticonvulsant efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be largely attributed to its structural components:
- Thiazole Moiety : Essential for antitumor and antimicrobial activities.
- Chlorophenyl Group : Enhances lipophilicity and bioactivity.
- Dimethylphenyl Substituents : Influence the electronic properties and overall reactivity of the compound.
特性
IUPAC Name |
(Z)-3-(3-chloroanilino)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-13-6-7-18(14(2)8-13)19-12-25-20(24-19)15(10-22)11-23-17-5-3-4-16(21)9-17/h3-9,11-12,23H,1-2H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXJAMUYVSRFOZ-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














